N-cyclohexyl-4-(morpholin-4-yl)benzamide
Description
N-Cyclohexyl-4-(morpholin-4-yl)benzamide is a synthetic benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a morpholine ring at the para position of the benzamide core. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Properties
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)19-10-12-21-13-11-19/h6-9,15H,1-5,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBVTVNQLFDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(morpholin-4-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with optimizations for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-(morpholin-4-yl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(morpholin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-Cyclohexyl-4-(methoxymethyl)benzamide
- Key Features : Replaces the morpholine group with a methoxymethyl (-CH2OCH3) substituent.
- Physicochemical Properties: XLogP3: 2.7 (moderate lipophilicity) Hydrogen Bond Acceptors (HBA): 2 Hydrogen Bond Donors (HBD): 1 Molecular Weight: 247.16 g/mol
- This analog may exhibit different bioavailability and target selectivity compared to the morpholine-containing compound .
N-Cyclohexyl-4-(dimethylamino)benzamide
- Key Features: Substitutes morpholine with a dimethylamino (-N(CH3)2) group.
- Impact: The dimethylamino group is a stronger electron donor, altering the compound’s electronic profile and ionization state at physiological pH.
4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Key Features : Incorporates a morpholine-sulfonyl (-SO2-morpholine) group and a pyrazole-substituted cyclohexyl ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
